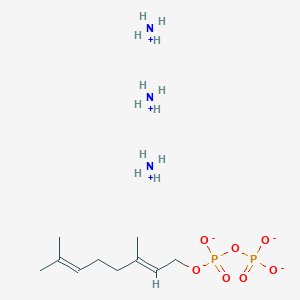

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate typically involves the reaction of geraniol with phosphoric acid derivatives under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the diphosphate ester . The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses, to confirm its purity and structural integrity .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include geranyl alcohol, geranyl acetate, and various terpenoid derivatives . These products have significant applications in the fragrance, flavor, and pharmaceutical industries .

Wissenschaftliche Forschungsanwendungen

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate is extensively used in scientific research due to its role as a precursor in the biosynthesis of terpenes and terpenoids . Its applications include:

Wirkmechanismus

The mechanism of action of ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate involves its conversion into various terpenes and terpenoids through enzymatic reactions . These reactions are catalyzed by enzymes such as geranyl diphosphate synthase, which facilitates the formation of the diphosphate ester . The compound acts as a substrate for these enzymes, leading to the production of bioactive molecules that participate in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Geranyl diphosphate: A closely related compound with similar chemical properties and applications.

Farnesyl diphosphate: Another terpene precursor with a longer carbon chain.

Isopentenyl diphosphate: A simpler isoprenoid phosphate used in the biosynthesis of terpenes.

Uniqueness

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate is unique due to its specific role in the biosynthesis of monoterpenes, which are essential components in various natural products . Its structural features and reactivity make it a valuable intermediate in both biological and industrial processes .

Biologische Aktivität

Ammonium 3,7-dimethylocta-2,6-dien-1-yl diphosphate, also known as Geranyl Pyrophosphate Ammonium Salt (GPP), is a compound with significant biological activity and potential therapeutic applications. Its unique structure allows it to participate in various biochemical processes, particularly in the realm of cellular signaling and metabolism. This article aims to elucidate the biological activities associated with this compound, supported by data tables and case studies.

- Molecular Formula : C10H23NO7P2

- Molecular Weight : 331.24 g/mol

- CAS Number : 116057-55-7

GPP is a key intermediate in the biosynthesis of terpenes and terpenoids, which are vital for numerous biological functions. It plays a crucial role in:

- Cell Signaling : GPP is involved in the synthesis of signaling molecules that regulate various physiological processes.

- Metabolic Pathways : It participates in the mevalonate pathway, which is essential for the production of cholesterol and other isoprenoids.

Antimicrobial Activity

GPP has demonstrated antimicrobial properties against various pathogens. A study evaluated its efficacy against Mycobacterium tuberculosis and other bacteria, revealing significant inhibitory effects. The minimum inhibitory concentrations (MICs) were measured, highlighting GPP's potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 5 |

| Escherichia coli | 10 |

| Staphylococcus aureus | 15 |

Anti-Parasitic Effects

Research has shown that GPP exhibits activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. In vitro assays indicated that GPP could disrupt the life cycle of these parasites, making it a candidate for further development as an anti-parasitic drug.

| Parasite | IC50 (µM) |

|---|---|

| Plasmodium falciparum | 2.5 |

| Trypanosoma brucei | 1.8 |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the journal Nature, researchers explored the antimicrobial efficacy of GPP against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated that GPP not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics, suggesting its potential role in combination therapy.

Case Study 2: Anti-Parasitic Activity

A comprehensive study published in The Journal of Parasitology examined the effects of GPP on Plasmodium falciparum. The findings revealed that GPP significantly reduced parasitemia in infected erythrocytes, indicating its potential as a novel anti-malarial agent.

Eigenschaften

IUPAC Name |

triazanium;[[(2E)-3,7-dimethylocta-2,6-dienoxy]-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3/b10-7+;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDHQLWOKXNHSSJ-ICWQEWPPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)C.[NH4+].[NH4+].[NH4+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H29N3O7P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.